Tert-butyl N,N-bis(3-aminopropyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . This reaction is an example of alkylation of primary amines. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N,N-bis(3-aminopropyl)carbamate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield various substituted carbamates .
Scientific Research Applications
Tert-butyl N,N-bis(3-aminopropyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N,N-bis(3-aminopropyl)carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminopropyl)carbamate: A closely related compound with similar chemical properties and applications.
N-Boc-1,3-propanediamine: Another related compound used in similar synthetic applications.
Uniqueness
Tert-butyl N,N-bis(3-aminopropyl)carbamate is unique due to its dual amino functionality, which allows for versatile applications in organic synthesis and biochemical research. Its tert-butyl protecting group provides stability and ease of handling compared to other similar compounds .
Biological Activity
Tert-butyl N,N-bis(3-aminopropyl)carbamate (TBAPC) is a compound that has attracted attention due to its potential biological activities and applications in various fields, particularly in drug development and biochemical research. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
TBAPC is characterized by the presence of two 3-aminopropyl groups attached to a tert-butyl carbamate moiety. Its molecular formula is C12H26N2O2, with a molecular weight of approximately 230.36 g/mol. The compound typically appears as a colorless oil with a melting point around 22 °C and a boiling point of approximately 271.7 °C at standard atmospheric pressure.
Although specific mechanisms of action for TBAPC are not fully elucidated, its structural components suggest several potential interactions within biological systems:
- Enzyme Inhibition : TBAPC may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, potentially providing therapeutic benefits in metabolic disorders and cancer treatments.
- Interaction with Receptors : The compound's amino groups allow it to interact with various receptors, influencing cellular signaling pathways and gene expression.
- Precursor Role : TBAPC may serve as a precursor to agmatine, a polyamine involved in neuromodulation and blood pressure regulation, further indicating its potential biological relevance.
Biological Activity
Research indicates that TBAPC exhibits significant biological activity, particularly in the context of cancer research:
- Antitumor Activity : Studies have shown that TBAPC can inhibit certain cancer cell lines, suggesting its potential use in developing cancer therapies. The 3-aminopropyl moiety is particularly noted for its role in these inhibitory effects.
- Cellular Processes : The compound influences various cellular processes, including metabolic pathways and gene expression, making it valuable for biochemical research .
Case Studies and Research Findings
Several studies have investigated the biological activity of TBAPC and related compounds:
Applications in Research
TBAPC has diverse applications across multiple scientific domains:
- Organic Synthesis : It serves as a building block for synthesizing biologically active molecules.
- Drug Development : Its ability to interact with biomolecules makes it a candidate for developing new therapeutics targeting metabolic disorders and cancers.
- Biochemical Research : The compound is utilized in studies exploring enzyme interactions and cellular signaling pathways.
Properties
IUPAC Name |
tert-butyl N,N-bis(3-aminopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQAFROAHNBRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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